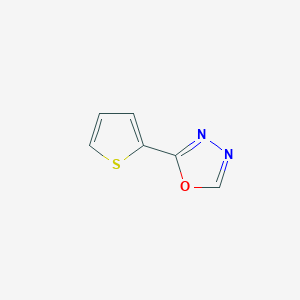

2-(Thiophen-2-yl)-1,3,4-oxadiazole

Übersicht

Beschreibung

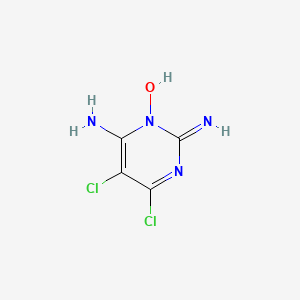

Thiophene is a five-membered heterocyclic compound with the formula C4H4S. It is an aromatic compound, similar to benzene, but contains a sulfur atom . Oxadiazole is a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The specific compound “2-(Thiophen-2-yl)-1,3,4-oxadiazole” would contain these structures, but the exact properties would depend on the specific arrangement of these components.

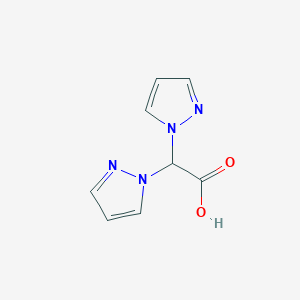

Molecular Structure Analysis

The molecular structure of “2-(Thiophen-2-yl)-1,3,4-oxadiazole” would be determined by the specific arrangement of the thiophene and oxadiazole components. The structure could be analyzed using techniques like X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving “2-(Thiophen-2-yl)-1,3,4-oxadiazole” would depend on the specific structure of the compound. Thiophene compounds are known to participate in various reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Thiophen-2-yl)-1,3,4-oxadiazole” would depend on its specific structure. Thiophene is a toxic, flammable, and colorless liquid; insoluble in water (soluble in most organic solvents including alcohol and ether) .Wissenschaftliche Forschungsanwendungen

Optoelectronic Applications

2-(Thiophen-2-yl)-1,3,4-oxadiazole and its derivatives have shown promising applications in optoelectronics. Studies have revealed that these compounds exhibit significant photophysical properties, making them suitable for use in photonic, sensor, and optoelectronic devices. For example, the derivatives TIO, TTO, and TPO were investigated for their potential role in such applications due to their photophysical properties, including high excited state dipole moments and soft nature, indicating their utility in the development of optoelectronic devices (Naik et al., 2019).

Additionally, further studies on novel D-π-A thiophene substituted 1,3,4-oxadiazole derivatives like TNO, TKO, and TSO have explored their optoelectronic properties, combining experimental and computational approaches. These studies suggest that these compounds could be potential candidates for applications in OLEDs, solar cells, chemosensors, and explosive detection (Thippeswamy et al., 2021).

Photovoltaic Application

In the field of photovoltaics, aromatic heterocycle 1,3,4-oxadiazole-substituted thieno[3,4-b]thiophene has been utilized to construct new building blocks like TTSO, which exhibit low-bandgap polymers. These polymers, when used in photovoltaic applications, demonstrate significant power conversion efficiencies. The study of these compounds provides insight into regulating HOMO energy levels through the introduction of electron-deficient aromatic heterocyclic moieties (Zhu et al., 2015).

Fluorescence and Sensor Applications

The thiophene substituted 1,3,4-oxadiazole derivatives have been extensively studied for their fluorescence properties and potential sensor applications. For instance, derivatives such as TTO, TBO, and TMO have been explored for resonance energy transfer studies, indicating their applicability in energy transfer dye lasers and plastic scintillation detectors (Naik et al., 2018). Additionally, the turn-off fluorescence studies of these derivatives for aniline sensing have revealed their potential as favorable media for aniline detection via fluorescence quenching (Naik, Khazi & Malimath, 2018).

Antiproliferative Applications

In the field of pharmacology, 1,3,4-oxadiazole derivatives have been evaluated for their potential as anti-proliferative agents. In silico studies have suggested the binding interaction of these derivatives with cyclin-dependent kinase 2 (CDK-2), a key component in cell cycle and proliferation. This research points to the potential of these derivatives in developing new antiproliferative agents (Ali, Mahdi & Razik, 2023).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-thiophen-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c1-2-5(10-3-1)6-8-7-4-9-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQPIOPUIOFSKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384864 | |

| Record name | 2-(Thiophen-2-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-yl)-1,3,4-oxadiazole | |

CAS RN |

35403-88-4 | |

| Record name | 2-(Thiophen-2-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

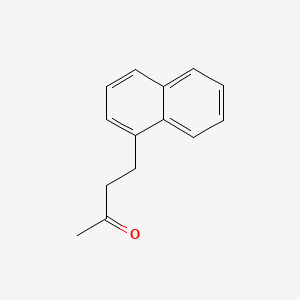

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3051604.png)

![4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B3051625.png)